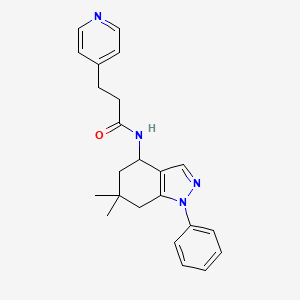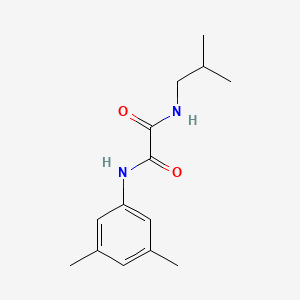![molecular formula C23H28N2O6 B5033560 1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5033560.png)
1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through a specific method and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by increasing the levels of certain neurotransmitters in the brain, which can help to alleviate symptoms of depression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as increase the levels of certain neurotransmitters in the brain. Additionally, it has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate in lab experiments include its potential applications as an antitumor agent and antidepressant, as well as its antioxidant properties. However, there are also limitations to using this compound in lab experiments. These include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate. These include further studies on its potential applications as an antitumor agent and antidepressant, as well as investigations into its mechanism of action and potential side effects. Additionally, there may be potential applications for this compound in other fields, such as neurology and immunology. Further research is needed to fully explore the potential of this compound.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. Its potential applications as an antitumor agent and antidepressant, as well as its antioxidant properties, make it a compound of interest in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate involves a series of chemical reactions. The starting materials include 1-benzylpiperazine and 4-methylphenol, which undergo a reaction to form 1-(2-methylbenzyl)piperazine. This compound is then further reacted with chloroacetyl chloride to form 1-(2-methylbenzyl)-4-chloromethylpiperazine. Finally, the compound is reacted with 4-methylphenoxyacetic acid to form this compound.
Applications De Recherche Scientifique
1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has shown potential applications in scientific research. It has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as an antidepressant, as it has been found to increase the levels of certain neurotransmitters in the brain.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.C2H2O4/c1-17-7-9-20(10-8-17)25-16-21(24)23-13-11-22(12-14-23)15-19-6-4-3-5-18(19)2;3-1(4)2(5)6/h3-10H,11-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMPPPHNRKEBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-3-[2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5033482.png)
![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5033495.png)
![2-({[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B5033503.png)
![1,1'-{[(4-isopropenyl-1-cyclohexen-1-yl)methyl]imino}di(2-propanol)](/img/structure/B5033508.png)
![2-[2-nitro-5-(1-piperazinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5033522.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5033524.png)



![N-methyl-3-(4-morpholinyl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1-propanamine](/img/structure/B5033541.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5033556.png)
![3-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5033578.png)
![15-benzyl-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5033590.png)
